4-Heptenal, also known as cis-4-heptenal, is an organic compound classified as a medium-chain aldehyde with the molecular formula . It is characterized by a double bond between the fourth and fifth carbon atoms in its chain, which contributes to its unique chemical properties and applications. The compound is primarily recognized for its role in flavoring agents and fragrances, imparting a distinctive aroma reminiscent of fried fats.
4-Heptenal can be derived from various natural and synthetic sources. It is often found in food products, particularly in dairy items like cream and butter, where it contributes to flavor profiles. Additionally, it can be synthesized through several chemical methods from simpler organic compounds.
4-Heptenal belongs to the class of organic compounds known as aldehydes. Specifically, it is categorized under medium-chain aldehydes, which are characterized by having carbon chains containing between six to twelve carbon atoms. Its International Union of Pure and Applied Chemistry (IUPAC) name is (4Z)-hept-4-enal, and it has a CAS registry number of 6728-31-0.
The synthesis of 4-heptenal can be achieved through various methods:
The reactions typically require controlled conditions such as temperature management (ranging from -80°C to +80°C) and may involve solvents like liquid ammonia under elevated pressure for optimal yields. Additionally, hydrolysis can be performed on dialkylacetals derived from 4-heptynal to obtain 4-heptenal .
4-Heptenal participates in various chemical reactions:
The oxidation and reduction processes involve specific reagents that facilitate the transformation of functional groups while maintaining the integrity of the carbon skeleton.
The primary mechanism through which 4-heptenal exerts its effects involves interaction with olfactory receptors in the human nose. This binding elicits sensory responses that contribute to flavor perception.
As a flavoring agent, it is recognized as safe by regulatory bodies such as the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives. Its interaction with olfactory receptors leads to specific aroma perceptions that are critical in food chemistry.
4-Heptenal is reactive due to its aldehyde functional group, allowing it to participate in various chemical reactions such as oxidation and reduction. Its volatility makes it significant in flavor chemistry where it acts as a trace constituent contributing to food aromas .
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